molecular formula C15H12O7 B6361265 Kaempferol hydrate, 97% CAS No. 1897498-12-2

Kaempferol hydrate, 97%

Cat. No. B6361265
CAS RN: 1897498-12-2
M. Wt: 304.25 g/mol
InChI Key: OZWWTNQYEHEUHC-UHFFFAOYSA-N
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Description

Kaempferol hydrate, 97%, is a hydrate of the flavonoid kaempferol, a naturally occurring polyphenol found in many plants and foods. Kaempferol hydrate, 97%, is a white, crystalline solid with a melting point of 116°C and a boiling point of 216°C. It is soluble in water and alcohol, and insoluble in ether and acetone. Kaempferol hydrate, 97%, has a wide range of applications in the scientific community, and is used in various research and laboratory experiments.

Scientific Research Applications

Nanoparticle Engineering for Enhanced Dissolution and Antioxidant Activity

  • Enhanced Dissolution : Kaempferol's clinical application is limited by poor dissolution. A study by Tzeng et al. (2011) showed that kaempferol nanoparticles significantly improved dissolution.
  • Antioxidant Activity : The same study found that kaempferol nanoparticles retained potent antioxidant activity, potentially offering a low-dose alternative in health foods and clinical research.

Anticancer and Antioxidant Properties

  • Chemopreventive in Colorectal Cancer : Kaempferol exhibits chemopreventive properties in colorectal cancer by reducing lipid peroxidation and enhancing antioxidant enzyme activity, as demonstrated by Nirmala & Ramanathan (2011).

Neuroprotective Effects

  • Protection Against Rotenone Toxicity : Kaempferol offers neuroprotection in rotenone-induced toxicity models, relevant for Parkinson's disease research, as shown in a study by Filomeni et al. (2012).

Anti-Inflammatory and Antioxidant in Aging

  • Reduction of Inflammatory Markers in Aged Tissues : Kaempferol has been found to reduce ROS levels and inflammatory markers in aged rat gingival tissues, indicating potential anti-inflammatory and antioxidant effects in aging, as evidenced by Kim et al. (2007).

Cardiovascular Health

  • Thrombosis and Platelet Activation : Kaempferol shows potential in reducing thrombosis and platelet activation, which is crucial for cardiovascular health, according to a study by Choi et al. (2015).

Osteoprotective Effects

  • Bone Health : Kaempferol has shown positive effects on bone metabolism and may be effective in preventing and treating osteoporosis, as discussed by Wong et al. (2019).

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.H2O/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15;/h1-6,16-18,20H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWTNQYEHEUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4',5,7-Tetrahydroxyflavone hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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